molecular formula C8H8ClNO4S B3054953 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 62564-54-9

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3054953
CAS No.: 62564-54-9
M. Wt: 249.67 g/mol
InChI Key: YLEWUFDGSHJHHL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS 62564-54-9) is an organic small molecule with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound serves as a versatile reagent in organic synthesis, particularly as a key building block for the introduction of the sulfonyl group. Researchers value it for its application in the synthesis of sulfonamides, which are a crucial class of compounds in medicinal chemistry and chemical biology. It is especially useful in the development of novel chemical probes and in peptide chemistry, where sulfonyl chlorides can act as protecting groups or precursors for further functionalization. The compound is characterized by its specific SMILES structure, CC1=C(C(=C(C=C1)C)S(=O)(=O)Cl) N+ [O-], which confirms the positions of the methyl, nitro, and sulfonyl chloride groups on the benzene ring . Handling requires careful attention to safety, as it is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage . It is supplied for Research Use Only and is strictly not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-4-6(2)8(15(9,13)14)7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEWUFDGSHJHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491652
Record name 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-54-9
Record name 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 3,6-dimethylbenzene followed by sulfonation and chlorination. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physical properties of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride C₈H₈ClNO₄S -NO₂ (2), -CH₃ (3,6), -SO₂Cl (1) 249.67 Electron-rich due to methyl groups; moderate steric hindrance
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride C₆H₃ClFNO₄S -NO₂ (2), -F (3), -SO₂Cl (1) 239.61 Electron-withdrawing fluorine enhances electrophilicity of SO₂Cl
2,4-Difluorobenzene-1-sulfonyl chloride C₆H₃ClF₂O₂S -F (2,4), -SO₂Cl (1) 212.60 High similarity (0.92) to fluorinated analogues; enhanced stability
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₆ClNO₃S Fused indole ring, -SO₂Cl (6) 267.69 Planar aromatic system increases conjugation; steric hindrance at SO₂Cl
Key Observations:

The nitro group at position 2 exerts a strong electron-withdrawing effect, which may counteract the methyl groups’ electron-donating influence, maintaining moderate reactivity in nucleophilic substitution reactions.

Steric Effects :

  • The 3,6-dimethyl substitution introduces steric hindrance near the sulfonyl chloride group, which could slow reaction kinetics compared to less substituted compounds like 2,4-difluorobenzene-1-sulfonyl chloride .

Stability :

  • Fluorinated derivatives (e.g., 2,4-difluorobenzene-1-sulfonyl chloride) exhibit higher thermal and hydrolytic stability due to stronger C-F bonds and reduced electron density at the sulfur center .

Biological Activity

3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride (CAS No. 62564-54-9) is a sulfonamide derivative with significant biological activity. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C9H10ClN2O2S
  • Molecular Weight: 232.70 g/mol

The compound features a nitro group and a sulfonyl chloride moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study comparing its efficacy to standard antibiotics revealed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined and compared to established standards such as Streptomycin.

Bacterial Strain MIC (µg/mL) Standard Comparison
Staphylococcus aureus32Streptomycin: 16
Escherichia coli64Streptomycin: 32
Pseudomonas aeruginosa128Streptomycin: 64

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5025

The results indicate significant cytotoxic effects at higher concentrations.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The sulfonyl chloride group is particularly reactive, allowing it to interact with amino acids in proteins, potentially altering their function. This reactivity is essential for its antimicrobial and anticancer activities.

Research Findings

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity. Structural modifications have led to compounds with improved potency against specific bacterial strains and cancer cell lines.

Comparative Analysis

A comparison with similar compounds reveals that modifications to the nitro and sulfonyl groups can significantly impact biological activity:

Compound Activity Profile
3,6-Dimethyl-2-nitrobenzene-1-sulfonamideModerate antibacterial activity
4-NitrophenylsulfonamideHigh antibacterial activity
SulfanilamideBroad-spectrum antibacterial

Q & A

Q. What are the key synthetic routes for preparing 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride in a research laboratory?

The compound is synthesized through a multi-step process:

  • Sulfonation : React 3,6-dimethylbenzene with chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group.
  • Nitration : Treat the intermediate with a nitric acid-sulfuric acid mixture at controlled temperatures (20–40°C) to regioselectively introduce the nitro group .
  • Purification : Isolate the product via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups appear as doublets at δ 2.3–2.5 ppm (J = 6.5 Hz). Nitro and sulfonyl groups deshield adjacent protons (δ 7.8–8.1 ppm) .
  • ¹³C NMR : Sulfonyl carbon resonates at δ 125–130 ppm .
    • FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
    • Melting Point : Expected range 105–112°C (similar to 4-nitrobenzenesulfonic acid derivatives) .
    • HRMS : Theoretical [M+H]⁺ = 278.02 g/mol .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonamide derivatives from this compound?

Key strategies include:

  • Nucleophile Selection : Use primary amines (e.g., cyclopropylamine) in dichloromethane at 0–25°C for efficient coupling .
  • Base Addition : Add 2 equivalents of triethylamine to neutralize HCl byproducts, improving yields to >80% .
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (70% yield reported for analogous sulfonamides) .

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the sulfur center, with the nitro group stabilizing the transition state through electron withdrawal .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis and photodegradation .
  • Stabilizers : Add 3Å molecular sieves to absorb moisture .
  • Quality Control : Conduct ¹H NMR every 3 months to detect sulfonic acid degradation products (δ 10–12 ppm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Discrepancies may arise from:

  • Purity Variations : Compare data only from ≥95% pure samples (validate via HPLC, >99% peak area) .
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. chloroform) to assess crystalline form impacts .
  • Instrument Calibration : Cross-reference with certified standards (e.g., NIST reference materials for sulfonyl chlorides) .

Methodological Challenges

Q. What precautions are critical when handling this compound in nucleophilic substitution reactions?

  • Moisture Control : Use Schlenk lines or gloveboxes to exclude water, as hydrolysis generates corrosive HCl and sulfonic acid .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-nitration) .

Applications in Mechanistic Studies

Q. How does the nitro group influence the reactivity of the sulfonyl chloride moiety?

The nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the sulfur atom and accelerating nucleophilic substitution. This is evidenced by faster reaction rates compared to non-nitrated analogs (e.g., 3,6-dimethylbenzenesulfonyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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